molecular formula C16H11ClN2O3S B2461054 Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 477548-52-0

Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B2461054
CAS No.: 477548-52-0
M. Wt: 346.79
InChI Key: PARFRCWHDWFYNT-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzothiazole and methyl 4-aminobenzoate.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Procedure: The 4-chlorobenzothiazole is reacted with methyl 4-aminobenzoate in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several scientific research applications, including:

Comparison with Similar Compounds

Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate can be compared with other benzothiazole derivatives, such as:

    2-mercaptobenzothiazole: Known for its use as a rubber vulcanization accelerator.

    Benzothiazole-2-carboxylic acid: Studied for its potential anti-inflammatory and anti-cancer activities.

    2-aminobenzothiazole: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c1-22-15(21)10-7-5-9(6-8-10)14(20)19-16-18-13-11(17)3-2-4-12(13)23-16/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARFRCWHDWFYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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